molecular formula C13H11N3S B10840555 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole

2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole

Cat. No.: B10840555
M. Wt: 241.31 g/mol
InChI Key: TVRYIDIUBFYXFE-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylthiazol-2-amine with an imidazole derivative under specific conditions. The reaction may involve the use of catalysts such as nickel or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .

Scientific Research Applications

2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-oxazole
  • 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-isoxazole
  • 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-pyrazole

Uniqueness

2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethyl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)12-8-17-13(16-12)6-11-7-14-9-15-11/h1-5,7-9H,6H2,(H,14,15)

InChI Key

TVRYIDIUBFYXFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC3=CN=CN3

Origin of Product

United States

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